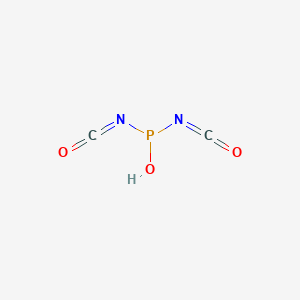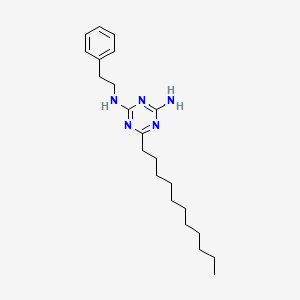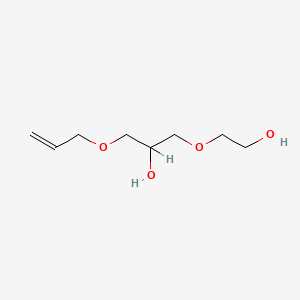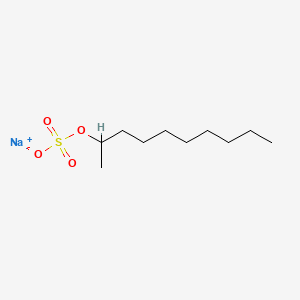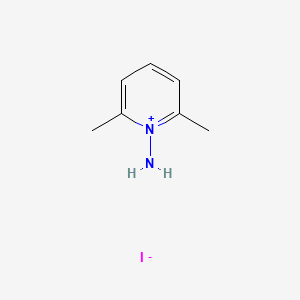![molecular formula C12H20 B14682627 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 26363-33-7](/img/structure/B14682627.png)
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] is a chemical compound characterized by its unique spiro structure, which includes a bicyclo[221]heptane ring system fused to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the use of α-pinene as a starting material. A mixture of palladium(II) acetylacetonate (Pd(acac)₂) and copper(II) chloride (CuCl₂) in 1,2-dimethoxyethane (DME) is stirred under an oxygen atmosphere at 80°C. α-Pinene is then added, and the reaction mixture is stirred for an additional 18 hours. The reaction progress is monitored by gas chromatography (GC). Upon completion, the mixture is worked up by adding water and extracting with a hexane/ethyl acetate mixture. The organic phases are combined, washed with water, dried over magnesium sulfate (MgSO₄), and purified by flash chromatography using hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules and materials.
作用機序
The mechanism by which 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a ligand or inhibitor in various biochemical pathways.
類似化合物との比較
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, known for its use in medicinal and aromatic applications.
Bornyl Methyl Ether: 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, used in fragrance and flavor industries.
4’,7’,7’-Trimethylspiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane]-3’-one:
Uniqueness
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
特性
CAS番号 |
26363-33-7 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane] |
InChI |
InChI=1S/C12H20/c1-10(2)9-4-5-11(10,3)8-12(9)6-7-12/h9H,4-8H2,1-3H3 |
InChIキー |
AOPWLZXIGFWLGU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(CC23CC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


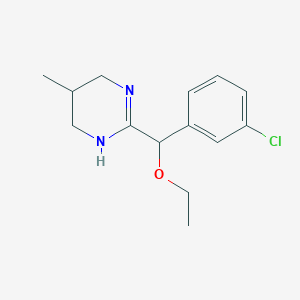
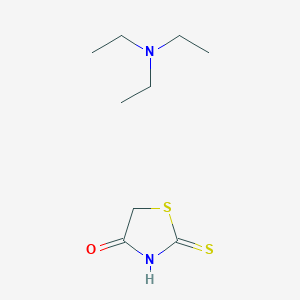
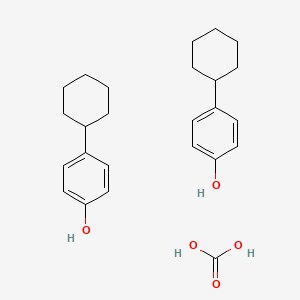
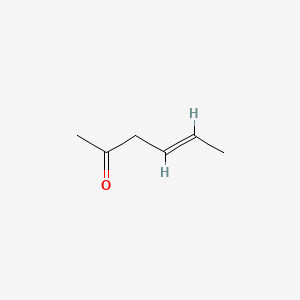
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

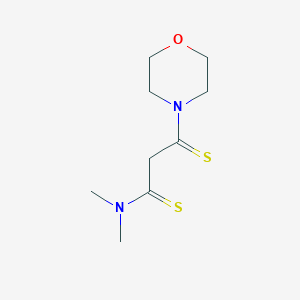
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
